(2,2-二甲基-1,3-二氧戊环-4-基)甲基 (9Z,12Z)-十八-9,12-二烯酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

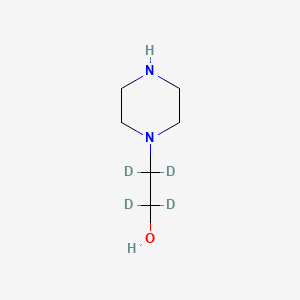

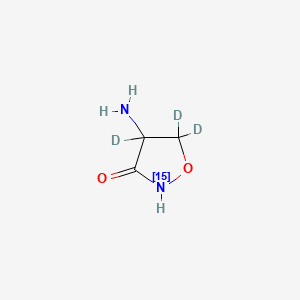

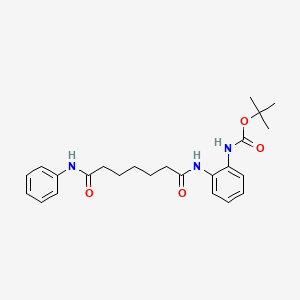

“(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate” is a complex organic compound. It consists of a 2,2-dimethyl-1,3-dioxolan-4-yl)methyl group and a (9Z,12Z)-octadeca-9,12-dienoate group .

Molecular Structure Analysis

The molecular formula of this compound is C24H42O4 . It has a molecular weight of 394.588 Da and a mono-isotopic mass of 394.308319 Da .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the current resources .Physical And Chemical Properties Analysis

The compound has several physical and chemical properties. It has a high GI absorption and is not a P-gp substrate. It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. The compound has a Log Kp (skin permeation) of -7.25 cm/s. Its lipophilicity (Log Po/w) ranges from -0.2 to 1.71 depending on the method of calculation .科学研究应用

食品和包装中的邻苯二甲酸酯分析

邻苯二甲酸酯与指定化合物在结构上密切相关,用作食品加工和包装中的增塑剂。研究重点是食品基质中邻苯二甲酸酯的分析,重点是新型样品制备和分析方法的开发。这包括从液-液萃取到固相微萃取的技术进步,以及采用气相色谱和液相色谱进行分析,表明这些化合物在确保食品安全和包装完整性方面的重要性 (Nur Zatil Izzah Haji Harunarashid, L. Lim, & M. H. Harunsani, 2017).

生物聚合物改性

通过化学过程对生物聚合物木聚糖进行改性以生产具有特定性质的醚和酯,展示了复杂有机化合物在创造具有目标功能的材料中的应用。这包括生产木聚糖酯用于药物递送等应用,突出了有机合成在推进生物聚合物技术中的作用 (K. Petzold-Welcke, K. Schwikal, S. Daus, & T. Heinze, 2014).

蚂蚁角质层碳氢化合物

对蚂蚁中的角质层碳氢化合物 (CHC) 的研究,其中包括与指定化合物复杂性相似的二甲基烷烃,揭示了它们作为物种和巢友识别信号的潜力。这项研究强调了有机化合物在生态和生物信号机制中的重要性 (S. Martin & F. Drijfhout, 2009).

木质素酸解

木质素模型化合物的酸解研究,包括那些具有甲氧基苯氧基和二甲氧基苯基基团的化合物,提供了对木质素化学分解的见解。这对生物燃料生产和可持续材料的开发有影响,展示了有机化学在环境科学中的应用 (T. Yokoyama, 2015).

亚油酸的氧化衍生物

对亚油酸氧化衍生物的研究,包括羟基十八碳二烯酸,揭示了它们在与代谢综合征和癌症相关的炎症过程中的作用。这强调了有机化合物在理解疾病机制和开发治疗干预措施中的重要性 (V. Vangaveti, H. Jansen, R. L. Kennedy, & U. Malabu, 2016).

作用机制

Target of Action

The primary target of 1-Linoleoyl-2,3-isopropylidene-rac-glycerol is Lipoprotein-associated phospholipase A2 (Lp-PLA2) . Lp-PLA2 is an enzyme that plays a crucial role in the metabolism of lipoproteins and the development of inflammation, making it a significant target in the study of cardiovascular diseases .

Mode of Action

1-Linoleoyl-2,3-isopropylidene-rac-glycerol interacts with its target, Lp-PLA2, by inhibiting its activity . The compound exhibits inhibitory activities with IC50 values of 45.0 and 52.0 μM, respectively . This interaction results in a decrease in the enzymatic activity of Lp-PLA2, thereby reducing the metabolism of lipoproteins and the development of inflammation .

Biochemical Pathways

The inhibition of Lp-PLA2 by 1-Linoleoyl-2,3-isopropylidene-rac-glycerol affects the lipid metabolism pathway . By inhibiting Lp-PLA2, the compound reduces the breakdown of lipoproteins, leading to a decrease in the production of pro-inflammatory mediators . This can have downstream effects on various biological processes, including inflammation and platelet aggregation .

Result of Action

The result of 1-Linoleoyl-2,3-isopropylidene-rac-glycerol’s action is a reduction in the activity of Lp-PLA2, leading to a decrease in the metabolism of lipoproteins and the production of pro-inflammatory mediators . This can result in a reduction in inflammation and platelet aggregation, potentially offering therapeutic benefits in the treatment of conditions such as cardiovascular disease .

安全和危害

属性

IUPAC Name |

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h8-9,11-12,22H,4-7,10,13-21H2,1-3H3/b9-8-,12-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLQRMONVRWDKV-MURFETPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC1COC(O1)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857935 |

Source

|

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127592-95-4 |

Source

|

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy](/img/structure/B565396.png)

![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4](/img/structure/B565408.png)